molecular formula C9H11FO2 B1339691 3-(4-Fluorophenoxy)propan-1-ol CAS No. 104413-57-2

3-(4-Fluorophenoxy)propan-1-ol

Cat. No. B1339691
M. Wt: 170.18 g/mol
InChI Key: WRQULXUPZRAOHW-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenoxy)propan-1-ol" is a chemical entity that can be associated with various research areas, including medicinal chemistry, materials science, and organic synthesis. It is structurally related to several compounds that have been studied for their biological activities, such as antagonism of NMDA receptors, antimicrobial properties, and potential as liquid crystals. The presence of the fluorophenoxy group is a common theme in these studies, indicating the significance of this moiety in the compound's activity and properties .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated phenols with alcohols or epoxides in the presence of a base. For instance, "1-(4-phenoxyphenoxy) propyl-2-ol" was synthesized from 4-phenoxyphenol and 1,2-epoxypropane using potassium hydrate as a base, under optimized conditions to achieve a high yield . This method could potentially be adapted for the synthesis of "3-(4-Fluorophenoxy)propan-1-ol" by using 4-fluorophenoxyphenol as a starting material.

Molecular Structure Analysis

The molecular structure of fluorophenyl-containing compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, vibrational spectroscopy and computational analysis have been used to investigate the structure of a thiosemicarbazone derivative with a 3-fluorophenyl group . These methods could be applied to "3-(4-Fluorophenoxy)propan-1-ol" to determine its geometric parameters, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions, including hydroxylation, which can be influenced by factors such as pH. A study on the hydroxylation of 3-fluorophenol by phenol hydroxylase demonstrated pH-dependent regioselectivity and rate of reaction . Understanding such reactions is crucial for the functionalization and further derivatization of "3-(4-Fluorophenoxy)propan-1-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be significantly affected by the presence of the fluorine atom. For instance, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and transition temperatures due to the influence of the fluoro substituents . These findings suggest that "3-(4-Fluorophenoxy)propan-1-ol" may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Synthesis and Biological Evaluation : Compounds related to 3-(4-Fluorophenoxy)propan-1-ol have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared, which showed activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as yeast Candida albicans (Čižmáriková et al., 2020).

Synthesis and Characterization in Chemical Compounds

  • Novel Chemical Synthesis : New derivatives and compounds incorporating elements of 3-(4-Fluorophenoxy)propan-1-ol structure have been synthesized and characterized, often for use in various chemical applications. For example, novel peripherally tetra-substituted metal-free and metallophthalocyanines were synthesized and characterized, showing potential for use in various chemical fields (Acar et al., 2012).

Application in Fluorescent Markers

  • Fluorescent Biomarkers : Derivatives of 3-(4-Fluorophenoxy)propan-1-ol have been utilized in the development of fluorescent biomarkers. These compounds, synthesized from industrial waste like cardanol and glycerol, demonstrate potential for application in biodiesel quality control due to their photophysical properties (Pelizaro et al., 2019).

Electropolymerization and Electrochemical Studies

  • Electropolymerization Properties : Studies have been conducted on the electropolymerization properties of compounds related to 3-(4-Fluorophenoxy)propan-1-ol. For instance, silicon naphthalocyanines bearing electropolymerizable units were synthesized and showed non-aggregated behavior in various solvents, with potential applications in electrochemical technologies (Bıyıklıoğlu & Alp, 2017).

Corrosion Inhibition

  • Inhibitory Effects on Metal Corrosion : Tertiary amines derived from 3-(4-Fluorophenoxy)propan-1-ol analogues have been synthesized and evaluated for their potential as corrosion inhibitors for metals, demonstrating promising results (Gao, Liang, & Wang, 2007).

Safety And Hazards

Safety data sheets indicate that “3-(4-Fluorophenoxy)propan-1-ol” may pose hazards such as serious eye irritation and specific target organ toxicity . It is recommended to handle this chemical with appropriate personal protective equipment and to use it only in well-ventilated areas or outdoors .

properties

IUPAC Name

3-(4-fluorophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQULXUPZRAOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546816
Record name 3-(4-Fluorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)propan-1-ol

CAS RN

104413-57-2
Record name 3-(4-Fluorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenoxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(4-Fluorophenoxy)propanoic acid (16.6 g, 90 mmol) was stirred in 100 mL of tetrahydrofuran under a nitrogen atmosphere. The solution was cooled to 5° C. and borane (120 mL, 120 mmol, 1M in tetrahydrofuran) was added dropwise at a rate to keep the temperature of the reaction near 5° C. Once the addition was complete, the solution was allowed to stir at room temperature overnight. The reaction was then cooled below 10° C. and 18 mL of a tetrahydrofuran/water mixture was added. The tetrahydrofuran was removed by evaporation under reduced pressure and the resulting cloudy mixture was diluted with about 200 mL of water. This mixture was extracted three times with diethyl ether. The combined extracts were washed with water, twice with 10% aqueous sodium bicarbonate, and once with brine. The combined extracts were then dried over sodium sulfate, filtered, and concentrated to give 15.24 g of a product oil. Yield: 99%. MS(FD) M+171.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BK Uprety, I Shahid - Journal of Chitwan Medical College, 2013 - cmc.edu.np
We report the synthesis, analysis and optimization of the reaction conditions (eg best solvent, temperature and time) to enhance the yield of number of intermediates (ie para-substituted …
Number of citations: 4 cmc.edu.np
K Peprah, XY Zhu, SVK Eyunni, V Setola… - Bioorganic & medicinal …, 2012 - Elsevier
Using haloperidol as a scaffold, new agents were designed to investigate the structural contributions of various groups to binding at CNS receptors associated with atypical …
Number of citations: 35 www.sciencedirect.com
K Peprah, XY Zhu, SVK Eyunni, JR Etukala… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies on 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one (SYA 013), a homopiperazine analog of haloperidol has resulted in an …
Number of citations: 30 www.sciencedirect.com
D Sampson, XY Zhu, SVK Eyunni, JR Etukala… - Bioorganic & medicinal …, 2014 - Elsevier
The dopamine D 4 receptor has been shown to play key roles in certain CNS pathologies including addiction to cigarette smoking. Thus, selective D 4 ligands may be useful in treating …
Number of citations: 31 www.sciencedirect.com
JM Salvino, YVV Srikanth, R Lou, HM Oyer… - Bioorganic & medicinal …, 2017 - Elsevier
Prostate cancer is the most frequently diagnosed malignancy and the leading cause of cancer related death in men. First line therapy for disseminated disease relies on androgen …
Number of citations: 6 www.sciencedirect.com

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